molecular formula C17H22N6O2 B3882357 acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

Cat. No.: B3882357
M. Wt: 342.4 g/mol
InChI Key: NIKTVJBEPBFYRV-KNTRCKAVSA-N
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Description

The compound you’re asking about seems to be a derivative of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane . This class of compounds is known for its unique structure and potential applications in various fields .


Synthesis Analysis

The synthesis of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane derivatives can be achieved through several methods . A common method involves the reaction of triazatricyclo decane base with the corresponding aldehyde or ketone to form an intermediate, which is then deprotected to yield the final product .


Molecular Structure Analysis

The molecular structure of these compounds is quite complex, featuring multiple bonds, aromatic rings, and functional groups . The exact structure would depend on the specific substituents attached to the triazatricyclo decane core .


Chemical Reactions Analysis

The chemical reactions involving these compounds would largely depend on the specific substituents present . The presence of reactive groups such as nitrophenyl could potentially influence the reactivity and chemical behavior of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure . For instance, the presence of a nitrophenyl group could potentially influence the compound’s polarity, solubility, and reactivity .

Safety and Hazards

When handling these compounds, appropriate personal protective equipment (such as lab gloves and safety glasses) should be worn . Good laboratory safety practices should be followed when using and handling these compounds .

Properties

IUPAC Name

(E)-N-[(E)-[(3-nitrophenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]propan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-13(2)18-19-16(14-4-3-5-15(6-14)23(24)25)17-7-20-10-21(8-17)12-22(9-17)11-20/h3-6H,7-12H2,1-2H3/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKTVJBEPBFYRV-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C1=CC(=CC=C1)[N+](=O)[O-])C23CN4CN(C2)CN(C3)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N/N=C(\C1=CC(=CC=C1)[N+](=O)[O-])/C23CN4CN(C2)CN(C3)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 2
acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 3
Reactant of Route 3
acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 4
acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 5
Reactant of Route 5
acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 6
acetone [(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

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